9-methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
9-Methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of 2-methylindoline. This compound can be synthesized through the reduction of 2-methylindole using suitable reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The subsequent steps involve the formation of the pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one core through cyclization reactions, often using strong bases like potassium tert-butoxide (KOtBu) and heating under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and cyclization reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Cyclization: Cyclization reactions typically require strong bases like potassium tert-butoxide (KOtBu) and heating under reflux conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.
Biology: Biologically, 9-methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has shown potential as a bioactive molecule
Medicine: In medicine, this compound has been investigated for its therapeutic properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a valuable candidate for drug development.
Industry: In industry, this compound can be used as a building block for the synthesis of advanced materials and pharmaceuticals. Its unique properties make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism by which 9-methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
2-Methylindoline
Pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
Indole derivatives
Uniqueness: 9-Methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one stands out due to its unique structural features and the presence of multiple functional groups
Properties
IUPAC Name |
10-methyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-12-6-5-9-23-18(12)22-19-15(20(23)25)11-17(27-19)21(26)24-13(2)10-14-7-3-4-8-16(14)24/h3-9,11,13H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABQMUWBTRVXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(S3)N=C5C(=CC=CN5C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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